This compound is sourced from various chemical databases and literature, including PubChem and BenchChem, which provide detailed information regarding its properties, synthesis, and applications . It falls under the category of organic compounds with significant relevance in pharmaceutical research due to its structural features that allow for interaction with biological molecules.
The synthesis of 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile can be achieved through several methods. A common approach involves the reaction of 2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile with sodium hydrosulfide in the presence of a base. This method highlights the nucleophilic substitution mechanism where the chlorine atom is replaced by the mercapto group.
Another synthetic route involves utilizing 2-cyanothioacetamide and 1,1,1-trifluoro-2,4-pentanedione under appropriate reaction conditions . The following steps outline a typical synthesis procedure:
The molecular structure of 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile features a pyridine ring substituted with a mercapto group (-SH), a methyl group (-CH₃), and a trifluoromethyl group (-CF₃). The canonical SMILES representation is CC1=CC(=C(C(=S)N1)C#N)C(F)(F)F
, indicating the connectivity of atoms within the molecule .
2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile participates in several notable chemical reactions:
These reactions demonstrate the compound's versatility as an intermediate in organic synthesis and its potential for modification in medicinal chemistry.
The mechanism of action for 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile primarily involves its interaction with thiol groups in proteins. The mercapto group can form covalent bonds with reactive cysteine residues within enzymes, leading to enzyme inhibition or alteration of protein functions . This property makes it valuable in biological studies focused on enzyme kinetics and protein interactions.
The physical and chemical properties of 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile are crucial for understanding its behavior in various applications:
Property | Value |
---|---|
Melting Point | 200 °C |
Boiling Point | ~204.4 °C (predicted) |
Density | ~1.44 g/cm³ (predicted) |
pKa | ~6.59 |
Solubility | Soluble in organic solvents |
These properties indicate that the compound is stable under standard conditions but may require careful handling due to its reactive functional groups.
2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile has numerous scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2